molecular formula C18H20O3 B6286101 5-Methoxy-2-(4-T-butylphenyl)benzoic acid CAS No. 926253-21-6

5-Methoxy-2-(4-T-butylphenyl)benzoic acid

Cat. No.: B6286101
CAS No.: 926253-21-6
M. Wt: 284.3 g/mol
InChI Key: VMLIOKBYPBVBJK-UHFFFAOYSA-N
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Description

5-Methoxy-2-(4-T-butylphenyl)benzoic acid: is an organic compound with the molecular formula C18H20O3 It is a derivative of benzoic acid, characterized by the presence of a methoxy group at the 5-position and a tert-butylphenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(4-T-butylphenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxybenzoic acid and 4-tert-butylphenylboronic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 5-methoxybenzoic acid with 4-tert-butylphenylboronic acid. This reaction is typically carried out in the presence of a base such as potassium carbonate and a palladium catalyst like palladium acetate.

    Reaction Conditions: The reaction is conducted in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures (80-100°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methoxy-2-(4-T-butylphenyl)benzoic acid can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), alkylating agents (e.g., alkyl halides)

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Halogenated, nitrated, or alkylated derivatives

Scientific Research Applications

Chemistry: 5-Methoxy-2-(4-T-butylphenyl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of methoxy and tert-butylphenyl groups on biological activity. It may serve as a model compound in structure-activity relationship (SAR) studies.

Medicine: While specific medical applications are not well-documented, derivatives of benzoic acid are known for their antimicrobial and anti-inflammatory properties. Research into similar compounds may provide insights into potential therapeutic uses.

Industry: In the industrial sector, this compound can be used in the development of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(4-T-butylphenyl)benzoic acid is not extensively studied. as a benzoic acid derivative, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can influence the compound’s binding affinity and specificity for various molecular targets, including enzymes and receptors.

Comparison with Similar Compounds

  • 5-Methoxy-2-nitrobenzoic acid
  • 2-Methoxy-4-nitrobenzoic acid
  • 5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid

Comparison: 5-Methoxy-2-(4-T-butylphenyl)benzoic acid is unique due to the presence of both methoxy and tert-butylphenyl groups. These substituents can significantly influence the compound’s chemical reactivity, solubility, and biological activity compared to other benzoic acid derivatives. The tert-butyl group, in particular, provides steric hindrance, which can affect the compound’s interactions with other molecules and its overall stability.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-18(2,3)13-7-5-12(6-8-13)15-10-9-14(21-4)11-16(15)17(19)20/h5-11H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLIOKBYPBVBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588076
Record name 4'-tert-Butyl-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926253-21-6
Record name 4'-tert-Butyl-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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